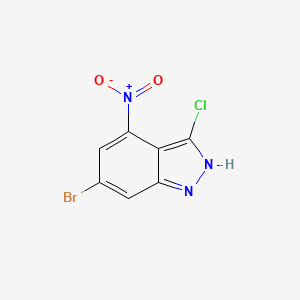

6-Bromo-3-chloro-4-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-chloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEJDFUOMKACKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646307 | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-40-4 | |

| Record name | 6-Bromo-3-chloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3 Chloro 4 Nitro 1h Indazole and Its Analogues

Direct Synthesis Strategies

Direct synthesis approaches focus on constructing the fully substituted bicyclic indazole system from acyclic or monocyclic precursors that already contain some or all of the required substituents. These methods are often valued for their efficiency and atom economy.

Cyclization Approaches for 1H-Indazole Ring Formation

The formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring is the key step in indazole synthesis. This can be achieved through various intramolecular cyclization reactions.

A notable strategy for forming the 1H-indazole ring involves the reaction of 2-azidobenzaldehydes with primary amines. This method is advantageous as it often proceeds without the need for a metal catalyst. The reaction is believed to occur through the initial formation of an imine intermediate from the condensation of the aldehyde and the amine. This is followed by an intramolecular cyclization process where the azide (B81097) group attacks the imine carbon. The subsequent elimination of dinitrogen gas drives the reaction forward, leading to the aromatized 1H-indazole ring. The substituents on both the azidobenzaldehyde and the amine dictate the final substitution pattern of the indazole product.

Reductive cyclization is a powerful and widely used method for synthesizing the 1H-indazole core. caribjscitech.com This approach typically involves an ortho-substituted nitroaromatic precursor, where the nitro group is reduced in situ to a nitroso, hydroxylamino, or amino group, which then undergoes an intramolecular condensation/cyclization. caribjscitech.comnih.gov

Several key precursors are employed in these syntheses:

o-Nitro-ketoximes: These precursors can be converted to 1H-indazoles through reductive cyclization. For example, reaction with carbon monoxide catalyzed by iron carbonyl complexes provides a route to 3-substituted 1H-indazoles under neutral conditions. semanticscholar.org

o-Nitrobenzylidene amines (imines): Generated from the condensation of o-nitrobenzaldehydes and primary amines, these intermediates can undergo reductive cyclization to yield 2-substituted-2H-indazoles. organic-chemistry.orgresearchgate.net Common reducing agents include phosphites or phosphines, such as tri-n-butylphosphine in what is known as the Cadogan reductive cyclization. organic-chemistry.org

o-Nitro-hydrazones: The cyclization of ortho-haloaryl N-sulfonylhydrazones, often mediated by copper catalysts, provides an efficient pathway to various 1H-indazoles. nih.gov

The choice of precursor and reducing agent allows for the synthesis of a diverse range of substituted indazoles.

| Precursor Type | Typical Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| o-Nitro-ketoximes | [Cp*Fe(CO)2]2, CO | 1H-Indazoles | semanticscholar.org |

| o-Imino-nitrobenzenes | Tri-n-butylphosphine (Cadogan cyclization) | 2H-Indazoles | organic-chemistry.org |

| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)2·H2O | 1H-Indazoles | nih.gov |

| 2-Nitrobenzaldehydes and amines | Organophosphorus reagents | 2H-Indazoles | nih.gov |

Sequential Functionalization Routes

An alternative to direct synthesis is the stepwise functionalization of a pre-formed indazole ring. This approach offers flexibility, allowing for the introduction of substituents in a controlled, regioselective manner. For a molecule like 6-Bromo-3-chloro-4-nitro-1H-indazole, this involves a carefully planned sequence of nitration and halogenation reactions.

Introducing a nitro group onto the indazole ring is a key step in synthesizing the target compound. The position of nitration is heavily influenced by the reaction conditions and the substituents already present on the ring. The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has been described, indicating that an existing nitro group can direct further nitration. chim.it Palladium-catalyzed methods have also been developed for the direct C–H nitration of certain precursors to afford 3-nitro-1H-indazole derivatives. rsc.org For the specific 4-nitro substitution pattern, it is often more practical to begin with a precursor that already contains the nitro group in the desired position, such as 4-nitro-1H-indazole, before proceeding to subsequent halogenation steps. nih.gov

The introduction of halogen atoms at specific positions on the indazole ring is crucial for building the target molecule and for creating intermediates for further chemical transformations. rsc.orgrsc.org

Chlorination: The C-3 position of the indazole ring is particularly susceptible to electrophilic substitution. chim.it Chlorination at this position can be achieved using various reagents, with N-chlorosuccinimide (NCS) being a common choice. chim.it The reaction can be performed under metal-free conditions, often in solvents like ethanol (B145695) or water. rsc.org

Bromination: Similarly, regioselective bromination is frequently accomplished using N-bromosuccinimide (NBS). chim.it Research has shown that direct C-H halogenation of 2H-indazoles with NBS can yield mono-brominated products in high yields. rsc.org For 1H-indazoles, the presence of directing groups is critical for achieving regioselectivity. For instance, the bromination of 4-substituted 1H-indazoles with NBS has been shown to regioselectively yield C-7 bromo derivatives. nih.gov

To synthesize a di-halogenated compound like this compound, a sequential, one-pot, two-step approach can be employed. rsc.orgresearchgate.net For example, a bromination reaction could be followed by a chlorination step. researchgate.net The order of these steps and the nature of the substituents on the indazole ring are critical factors that determine the final arrangement of the halogen atoms. researchgate.net Metal-free methods for such poly-halogenations are particularly advantageous due to their environmental friendliness and mild reaction conditions. rsc.org

| Halogenation | Reagent | Typical Position | Conditions | Reference |

|---|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | C-3 | Metal-free, EtOH or H2O | chim.itrsc.org |

| Bromination | N-Bromosuccinimide (NBS) | C-3, C-7 | Metal-free, various solvents | chim.itnih.govrsc.org |

| Hetero-dihalogenation (Br, then Cl) | NBS, then NCS | C-3, C-7 | One-pot, two-step | researchgate.net |

Advanced Synthetic Approaches for Functionalization and Derivatization

Modern organic synthesis provides a sophisticated toolkit for the functionalization and derivatization of the indazole scaffold. These methods enable the construction of complex molecular architectures, often with high degrees of selectivity and efficiency. Key among these are 1,3-dipolar cycloaddition reactions for building appended heterocyclic systems and metal-catalyzed coupling reactions for direct modification of the indazole ring.

1,3-Dipolar Cycloaddition Reactions in Indazole Synthesis

1,3-dipolar cycloaddition is a powerful and versatile reaction for the construction of five-membered heterocyclic rings. This pericyclic reaction involves the combination of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne. In the context of indazole chemistry, this strategy is employed to tether other heterocyclic moieties, like triazoles, isoxazolines, and isoxazoles, to the indazole core, thereby creating novel hybrid molecules.

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a prominent method for the synthesis of 1,2,3-triazoles. This reaction, particularly its copper-catalyzed variant (CuAAC or "click chemistry"), is widely utilized for its high efficiency, mild reaction conditions, and broad substrate scope. This approach has been successfully applied to synthesize novel 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold.

The general synthetic route involves the reaction of an indazole derivative bearing either an azide or an alkyne functionality with a suitable reaction partner. For instance, a series of novel 1,2,3-triazole derivatives linked to 6-bromo-1H-indazole have been synthesized from various 2-azido-N-arylacetamide derivatives through a 1,3-dipolar cycloaddition reaction. The reaction conditions for such syntheses are typically mild, often proceeding at room temperature in aqueous media, and can be catalyzed by copper(I) salts. The choice of catalyst and solvent can influence the reaction's regioselectivity, leading primarily to the 1,4-disubstituted triazole isomer. researchgate.netfrontiersin.orgrsc.org

The reaction of azides with terminal alkynes is a cornerstone of this methodology, providing a reliable route to 1,4-disubstituted 1,2,3-triazoles. researchgate.net The versatility of this reaction allows for the introduction of a wide array of substituents on the triazole ring, depending on the choice of the starting alkyne and azide.

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|

| Aromatic Azide | Terminal Alkyne | Cu(I) / Aqueous medium | 1,4-Disubstituted 1,2,3-Triazole | Good to Excellent |

| Alkyl Azide | Arylacetylene | Hot Water | 1,4-Disubstituted 1,2,3-Triazole | High |

| m-Nitroazidobenzene | Aliphatic Alkyne | Hot Water | 1,4-Disubstituted 1,2,3-Triazole | Excellent |

The synthesis of isoxazoline (B3343090) and isoxazole (B147169) rings can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes, respectively. This methodology provides a direct route to these five-membered heterocycles and can be applied to create indazole derivatives bearing these functionalities. The required nitrile oxide is typically generated in situ from an aldoxime precursor.

An intramolecular nitrile oxide cycloaddition (INOC) strategy is particularly effective for constructing fused heterocyclic systems. In this approach, the indazole core would be functionalized with a group containing both an aldoxime and an alkene or alkyne. Treatment with an oxidizing agent, such as aqueous sodium hypochlorite (B82951) (bleach), converts the aldoxime to a nitrile oxide, which then undergoes a spontaneous intramolecular cycloaddition with the tethered dipolarophile to form a bicyclic isoxazoline or isoxazole fused to the indazole framework. mdpi.comnih.gov

The reaction conditions for these cycloadditions are generally mild, and the intramolecular nature of the reaction often leads to high yields and stereoselectivity. researchgate.net This approach allows for the creation of complex, multi-ring systems in a single, efficient step.

| Precursor | Reagent for Nitrile Oxide Generation | Dipolarophile | Product | Typical Yield |

|---|---|---|---|---|

| Aldoxime | NaOCl (aq) | Alkene | Bicyclic Isoxazoline | High |

| Aldoxime | NaOCl (aq) | Alkyne | Bicyclic Isoxazole | High |

| Hydroximoyl Chloride | Base (e.g., Et3N) | Alkene/Alkyne | Isoxazoline/Isoxazole | Variable |

Metal-Catalyzed Coupling Reactions for Indazole Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the direct functionalization of heterocyclic cores like indazole. Palladium and copper catalysts are particularly prominent in mediating the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, enabling the introduction of a wide range of substituents onto the indazole ring.

Palladium-catalyzed C-H amination has emerged as a powerful strategy for the synthesis and functionalization of indazoles. These reactions allow for the direct conversion of a C-H bond on the indazole ring into a C-N bond, bypassing the need for pre-functionalized starting materials. This approach is highly atom-economical and can be used to introduce amino groups at various positions of the indazole nucleus.

One established method for constructing the indazole core itself involves the palladium-catalyzed intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones. nih.govresearchgate.net Catalyst systems such as Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ have been shown to be effective for this transformation, yielding indazoles with various functional groups in good to high yields. nih.gov

For the functionalization of a pre-formed indazole, palladium catalysis can be employed for direct C-H functionalization at specific positions. For example, the C3-position of 2H-indazoles can be functionalized through a palladium(II)-catalyzed isocyanide insertion strategy. acs.org Furthermore, palladium catalysis can facilitate sequential nitration and cyclization processes to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives through a double C(sp²)-H bond functionalization. rsc.org These methods highlight the versatility of palladium catalysis in modifying the indazole scaffold.

| Starting Material | Catalyst/Reagents | Reaction Type | Product |

|---|---|---|---|

| 2-Halobenzophenone Tosylhydrazone | Palladium Catalyst | Intramolecular Buchwald-Hartwig Amination | Indazole |

| Benzophenone Tosylhydrazone | Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | Catalytic C-H Activation/Intramolecular Amination | Functionalized Indazole |

| 2H-Indazole | Palladium(II) Catalyst / Isocyanide | C3-H Functionalization via Isocyanide Insertion | C3-Functionalized Indazole Derivative |

Copper-catalyzed reactions are pivotal in the synthesis of the indazole ring system, primarily through the formation of the crucial N-N bond. While often employed for the initial construction of the indazole core rather than its subsequent functionalization, these methods are fundamental to accessing the parent scaffold upon which further derivatization can be performed.

A general copper/air catalytic system has been developed for the intramolecular N-N bond formation via oxidative dehydrogenative coupling, providing a facile route to N,N'-diaryl indazol-3-one derivatives. rsc.org Another efficient method involves the Cu(OAc)₂-catalyzed N-N bond formation from o-aminoaryl N-H ketimine species, using oxygen as the terminal oxidant, to produce a wide variety of 1H-indazoles in good to excellent yields.

Furthermore, copper catalysts play a key role in one-pot, three-component reactions for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. researchgate.net In this process, the copper catalyst facilitates both a C-N bond formation and the subsequent N-N bond formation. These copper-mediated strategies offer versatile and efficient pathways to various indazole cores.

Rhodium and Copper Catalyzed C-H Activation

A powerful strategy for the synthesis of 1H-indazoles involves the synergistic catalysis by rhodium and copper complexes, which facilitates the direct C-H activation and subsequent annulation of readily available starting materials. bohrium.comscispace.com In 2016, a method was reported for the synthesis of 1H-indazoles from imidates and nitrosobenzenes. bohrium.comnih.gov This process utilizes a Rh(III)/Cu(II) catalytic system for a sequential C-H bond activation and intramolecular cascade annulation. scispace.com

The proposed mechanism initiates with the coordination of an imidate to the Rh(III) catalyst, followed by C-H activation to form a rhodacycle intermediate. bohrium.comscispace.com This intermediate then undergoes migratory insertion into the N=O bond of the nitrosobenzene (B162901), creating a six-membered rhodacycle. bohrium.comscispace.com Subsequent protonolysis regenerates the Rh(III) catalyst and produces a hydroxylamine (B1172632) intermediate. The copper co-catalyst is believed to play a crucial role in the final N-N bond formation through a dehydration and reductive elimination sequence. bohrium.com This redox-neutral process demonstrates high efficiency and tolerates a wide range of functional groups on both the imidate and nitrosobenzene substrates. bohrium.comnih.gov

Control experiments have confirmed that the transformation does not proceed in the absence of either the rhodium or copper catalyst, highlighting the synergistic nature of the catalytic system. scispace.com The reaction conditions are typically mild, often conducted at temperatures around 80 °C in solvents like PhCF3. scispace.com

Table 1: Scope of Rhodium and Copper Catalyzed Synthesis of 1H-Indazoles

| Entry | Imidate Substrate | Nitrosobenzene Substrate | Yield (%) |

|---|---|---|---|

| 1 | Ethyl benzimidate | Nitrosobenzene | 92 |

| 2 | Ethyl 4-methylbenzimidate | Nitrosobenzene | 85 |

| 3 | Ethyl 4-methoxybenzimidate | Nitrosobenzene | 78 |

| 4 | Ethyl 4-chlorobenzimidate | Nitrosobenzene | 95 |

| 5 | Ethyl benzimidate | 4-Nitronitrosobenzene | 65 |

Other Derivatization Strategies

Beyond C-H activation, the derivatization of the pre-formed indazole nucleus is a common and versatile approach to introduce molecular diversity. These strategies primarily include alkylation, arylation, and the synthesis of more complex heterocyclic derivatives.

The direct alkylation or arylation of the indazole ring is a fundamental transformation, but it often presents a challenge in controlling the regioselectivity between the N-1 and N-2 positions. rsc.orgchemrxiv.org The outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile, as well as the steric and electronic properties of the substituents on the indazole core. rsc.orgnih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. rsc.org N-1 alkylation can be favored under conditions that allow for thermodynamic equilibration. rsc.orgnih.gov For instance, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 selectivity, particularly with alkyl bromides as electrophiles. rsc.org This selectivity is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs the alkylation to the less sterically hindered N-1 position. rsc.org

Conversely, the use of more polar solvents, such as dimethylformamide (DMF), can lead to the formation of solvent-separated ion pairs, resulting in a mixture of N-1 and N-2 alkylated products. rsc.org Mitsunobu conditions, on the other hand, often show a preference for the formation of the N-2 regioisomer. rsc.orgchemrxiv.org The steric hindrance of substituents, particularly at the C3 and C7 positions, can also significantly influence the N-1/N-2 ratio. rsc.orguobaghdad.edu.iq For arylation reactions, transition-metal-catalyzed methods, such as the Ullmann coupling, are frequently employed, though achieving high regioselectivity can still be challenging. uobaghdad.edu.iq

Table 2: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

| Base | Solvent | Electrophile | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|

| NaH | THF | n-Pentyl bromide | >99:1 | rsc.org |

| K2CO3 | DMF | n-Pentyl bromide | 1:1.2 | rsc.org |

| Cs2CO3 | MeCN | n-Pentyl bromide | 1:1.1 | rsc.org |

The synthesis of hybrid molecules incorporating both the indazole and thiazolidine (B150603) scaffolds has been explored to generate novel compounds with potential biological activities. One common approach involves a multi-step synthesis starting from a functionalized indazole.

A representative synthesis involves the preparation of an indazole carbohydrazide, which is then condensed with an appropriate aldehyde to form a Schiff base (an N'-benzylidene carbohydrazide). bohrium.com This intermediate subsequently undergoes cyclization with thioglycolic acid to construct the 4-thiazolidinone (B1220212) ring. This reaction sequence allows for the linkage of the indazole core to the thiazolidinone moiety, typically at the N-3 position of the thiazolidinone ring. bohrium.com The diversity of the final products can be achieved by varying the aldehyde used in the Schiff base formation step. bohrium.comnih.gov

For example, 1-methyl-1H-indazole-3-carbohydrazide can be reacted with various substituted benzaldehydes. The resulting Schiff bases are then treated with thioglycolic acid in a suitable solvent, such as DMF, with a catalytic amount of a dehydrating agent like ZnCl2, to afford the corresponding 1-methyl-N-(4-oxo-2-arylthiazolidin-3-yl)-1H-indazole-3-carboxamide derivatives. bohrium.com

Optimization of Reaction Conditions and Scalability Studies

The transition from a laboratory-scale reaction to a large-scale, practical synthesis requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key factors that are often investigated include temperature, solvent selection, and the development of regioselective routes that minimize the need for complex purification procedures.

Temperature and solvent are critical parameters that can profoundly influence the yield, reaction rate, and selectivity of indazole synthesis. For instance, in the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes, the optimal temperature is highly dependent on the electronic nature of the indole (B1671886) substrate. rsc.org Electron-rich indoles may react efficiently at lower temperatures (0 °C to room temperature), while electron-poor indoles, such as those bearing a nitro group, often require higher temperatures (up to 80 °C) for complete conversion. rsc.org

In other synthetic approaches, such as the catalyst-free synthesis of hexahydroindazoles from 2,6-bisbenzylidenecyclohexanones and phenylhydrazine (B124118), increasing the temperature from ambient to 110 °C was found to significantly increase the product yield. researchgate.net However, further increasing the temperature led to a decrease in yield, likely due to the promotion of side reactions. researchgate.net

The choice of solvent can also dictate the regiochemical outcome of a reaction. As mentioned previously in the context of indazole alkylation, non-polar solvents like THF can promote N-1 selectivity, whereas polar aprotic solvents like DMF may lead to mixtures of N-1 and N-2 isomers. rsc.org In some cases, greener solvents like polyethylene (B3416737) glycol (PEG) have been successfully employed, offering the advantages of being reusable and environmentally benign. researchgate.net

Table 3: Effect of Temperature on the Yield of Hexahydroindazoles

| Entry | Temperature (°C) | Yield (%) |

|---|---|---|

| 1 | Room Temperature | 10 |

| 2 | 50 | 35 |

| 3 | 80 | 60 |

| 4 | 100 | 88 |

| 5 | 110 | 95 |

| 6 | 120 | 82 |

Data derived from a representative reaction of 2,6-bis(benzylidene)cyclohexanone with phenylhydrazine in PEG-400. researchgate.net

The development of practical and regioselective synthetic routes is paramount for the efficient production of specifically substituted indazoles like this compound. A practical synthesis is characterized by operational simplicity, high yields, the use of readily available and inexpensive starting materials, and the avoidance of hazardous reagents and tedious purification methods, such as column chromatography. chemrxiv.orgresearchgate.net

One strategy for achieving regioselectivity involves the careful choice of precursors where the desired substitution pattern is established before the indazole ring is formed. For example, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine was developed starting from 2,6-dichlorobenzonitrile. chemrxiv.orgchemrxiv.org This route involved a highly regioselective bromination of the starting material, followed by a selective cyclization with hydrazine. chemrxiv.org This approach avoids the issue of controlling regioselectivity during the functionalization of the pre-formed indazole ring.

Similarly, a highly regiocontrolled route to 5-bromo-4-chloro-3-nitro-7-azaindole was achieved through a sequence of reactions that featured a regioselective bromination of a 4-chloro-3-nitro-7-azaindole intermediate. researchgate.net The operational simplicity of this process was enhanced by isolating each intermediate through direct crystallization, thereby eliminating the need for liquid-liquid extractions. researchgate.net Such strategies, which leverage the inherent reactivity of carefully chosen substrates to control regioselectivity, are crucial for developing scalable and economically viable syntheses of complex heterocyclic targets. rsc.org

Industrial Applicability and Process Optimization for Indazole Derivatives

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that serve as crucial building blocks in the pharmaceutical and agrochemical industries. researchgate.netjocpr.com Their wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-HIV properties, makes them highly valuable scaffolds in drug discovery and development. jocpr.comnih.govresearchgate.net The industrial synthesis of complex molecules like this compound and its analogues necessitates robust, scalable, and economically viable processes. Consequently, significant research is focused on process optimization to ensure high yield, purity, safety, and cost-effectiveness. nih.gov

The industrial applicability of indazole synthesis is driven by the demand for these compounds as key intermediates for active pharmaceutical ingredients (APIs). researchgate.netnih.gov The development of efficient synthetic routes is paramount. Traditional methods for creating the indazole core, such as those involving diazotization or nitrosation, often rely on harsh conditions. jocpr.com Modern industrial approaches seek to overcome these limitations by developing safer and more efficient protocols.

Process optimization for indazole derivatives involves several key areas:

Route Selection and Development: A primary goal in industrial synthesis is the selection and refinement of the most efficient chemical pathway. For instance, in the development of a fluorinated indazole intermediate, an established route was deliberately avoided due to safety and selectivity issues. nih.gov An improved, more concise route was developed utilizing a directed metalation/formylation sequence, followed by condensation and a copper-catalyzed intramolecular Ullmann cyclization to form the indazole ring. nih.gov Another significant advancement for industrial-scale production is a one-step process for preparing substituted indazoles, including nitro- and halo-derivatives. google.com This method, which involves the nitrosation and ring closure of substituted 2-methylacetanilides, advantageously avoids the need for inert organic solvents and alkali metal alkanoates, streamlining the manufacturing process. google.com

Catalysis and Reaction Conditions: The choice of catalyst and reaction conditions is critical for maximizing yield and selectivity.

Catalysis: Copper catalysts are frequently employed in key bond-forming reactions, such as the intramolecular Ullmann-type cyclization for creating the indazole ring. nih.gov Palladium-catalyzed reactions are also instrumental, particularly for C-C bond-forming steps like the Suzuki-Miyaura coupling to attach aryl groups to the indazole core. researchgate.net

Solvent and Temperature: The reaction medium plays a crucial role. A patented process for nitro- and chloro-indazoles uses acetic acid, which, in combination with sodium nitrite, creates a buffer system that maintains optimal acidity. google.com The temperature must be carefully controlled; a range of 70–100°C is often preferred to ensure a rapid reaction rate while allowing for effective process monitoring. google.com In the synthesis of 3-bromo-5-nitro-1H-indazole, the bromination step is performed in N,N-dimethylformamide (DMF) at a controlled temperature of -5°C to achieve a high yield of 95%. google.com

High-Throughput Screening (HTS): For particularly challenging reactions, modern optimization techniques are employed. High-throughput screening and statistical modeling have been successfully used to identify safe and optimal conditions for reactions prone to thermal hazards or poor reactivity, ensuring both high purity and excellent yields on a laboratory scale. nih.gov

Optimization of Halogenation: The synthesis of this compound involves multiple halogenation steps. The sequence of these steps and the choice of halogenating agents are critical process parameters. Bromination is known to be more selective than chlorination, a factor that must be considered when designing the synthetic strategy to ensure the correct placement of the bromine and chlorine atoms on the indazole ring. quora.commasterorganicchemistry.com The reactivity differences between various positions on the indazole ring, influenced by the directing effects of substituents like the nitro group, will dictate the optimal conditions for each halogenation step.

The following table summarizes various optimized synthetic methodologies for producing indazole derivatives, highlighting the key parameters relevant to industrial-scale production.

| Product | Starting Material | Key Reagents / Catalyst | Solvent | Key Conditions | Yield | Reference |

| 5-Nitroindazole | 2-Methyl-5-nitroaniline | Sodium nitrite | Acetic Acid | Diazotization, reaction stands for 3 days | 72-80% | orgsyn.org |

| 3-Bromo-5-nitro-1H-indazole | 5-Nitro-1H-indazole | Bromine | DMF | Dropwise addition at -5°C | 95% | google.com |

| Substituted 1H-Indazoles | o-Aminobenzonitriles | Organometallic reagents, Cu(OAc)₂ | Not specified | N-N bond formation with O₂ as oxidant | Good to Excellent | nih.gov |

| Fluorinated 1H-Indazole | Fluorinated Precursor | Copper catalyst | Not specified | Intramolecular Ullmann cyclization | Excellent | nih.gov |

| Halo- and Nitroindazoles | Substituted 2-methylacetanilides | Sodium nitrite | Acetic Acid | Nitrosation/ring closure at 70-100°C | High Yield | google.com |

| 1-Aryl-1H-indazoles | 2-Bromobenzaldehydes | Arylhydrazines, Copper(I) salt | PEG-400 | Condensation and cyclization at 110°C | High Yield | researchgate.net |

Chemical Reactivity and Transformation Studies of 6 Bromo 3 Chloro 4 Nitro 1h Indazole

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring

The indazole ring is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity influenced by the existing substituents. The electron-withdrawing nature of the nitro group and the halogen atoms deactivates the benzene (B151609) ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution.

Substitution of Halogen Atoms with Various Nucleophiles

The chlorine atom at the 3-position and the bromine atom at the 6-position are potential sites for nucleophilic substitution. The reactivity of these halogens towards nucleophiles is enhanced by the electron-withdrawing nitro group. Generally, the halogen at the 3-position of the indazole ring is more susceptible to nucleophilic attack than halogens on the benzene portion of the ring system.

While specific studies detailing the nucleophilic substitution reactions of 6-bromo-3-chloro-4-nitro-1H-indazole are not extensively documented in publicly available research, general principles of indazole chemistry suggest that various nucleophiles could displace the halogen atoms. Potential nucleophilic substitution reactions could include:

| Nucleophile | Potential Product |

| Amines (R-NH₂) | Substitution of the chloro or bromo group to form aminoindazole derivatives. |

| Alkoxides (R-O⁻) | Formation of alkoxyindazoles through the displacement of a halogen. |

| Thiols (R-SH) | Synthesis of thioether-substituted indazoles. |

These reactions would likely proceed under conditions typical for nucleophilic aromatic substitution, potentially requiring elevated temperatures and the use of a base. The relative reactivity of the chloro versus the bromo substituent would depend on the specific reaction conditions and the nature of the nucleophile.

Reduction and Oxidation Chemistry of this compound

The nitro group at the 4-position is a key functional group that significantly influences the redox chemistry of the molecule.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a common and important transformation for nitroaromatic compounds, including this compound. This transformation is crucial for the synthesis of various derivatives, as the resulting amino group can be further functionalized.

Standard reducing agents can be employed for this purpose. The choice of reagent can sometimes allow for selective reduction without affecting the halogen substituents.

| Reducing Agent | Product | Reaction Conditions |

| Iron (Fe) in acetic acid or with ammonium (B1175870) chloride | 6-Bromo-3-chloro-1H-indazol-4-amine | Typically heated |

| Tin(II) chloride (SnCl₂) in hydrochloric acid | 6-Bromo-3-chloro-1H-indazol-4-amine | Often carried out at room temperature or with gentle heating |

| Catalytic hydrogenation (e.g., H₂, Pd/C) | 6-Bromo-3-chloro-1H-indazol-4-amine | May also lead to dehalogenation depending on the catalyst and conditions |

A Chinese patent describes a method for the reduction of a similar compound, 6-bromo-4-nitro-1H-indazole, to the corresponding amine using iron powder and ammonium chloride in a mixture of ethanol (B145695) and water. google.com This suggests that similar conditions would be effective for the reduction of this compound.

Redox Potentials and Reactive Intermediate Formation

Intramolecular Cyclization and Ring-Forming Reactions

The functional groups present on the this compound scaffold can participate in intramolecular cyclization reactions to form more complex heterocyclic systems. For instance, after reduction of the nitro group to an amine, the resulting 4-aminoindazole derivative could potentially undergo cyclization reactions if a suitable reactive group is introduced at an appropriate position.

While specific examples of intramolecular cyclization starting directly from this compound are scarce, the synthesis of related indazole-containing fused heterocyclic systems often involves the strategic manipulation of substituents. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine involves a regioselective cyclization of a substituted benzonitrile (B105546) with hydrazine. researchgate.netmdpi.com

Reactivity of N-H Indazole Moiety

The N-H proton of the indazole ring is acidic and can be removed by a base to form an indazolide anion. This anion is a potent nucleophile and can react with various electrophiles, leading to N-substitution. The alkylation of nitroindazoles with reagents like 1,2-dibromoethane (B42909) has been shown to yield N-(2-bromoethyl) and N-vinyl derivatives. nih.gov

The regioselectivity of N-alkylation or N-arylation (i.e., reaction at N-1 versus N-2) is a well-studied aspect of indazole chemistry and is influenced by the nature of the substituents on the indazole ring, the electrophile, and the reaction conditions (base, solvent, temperature). For many substituted indazoles, a mixture of N-1 and N-2 isomers is often obtained, and their separation can be challenging.

Medicinal Chemistry and Biological Activity Research

Structure-Activity Relationship (SAR) Studies of 6-Bromo-3-chloro-4-nitro-1H-indazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For derivatives of this compound, SAR analyses focus on how the interplay of its halogen and nitro substituents, as well as their specific placement on the indazole ring, dictates the compound's efficacy and interaction with biological targets.

The presence and position of halogen atoms on the indazole ring are significant determinants of a molecule's biological activity. The chloro group at the 3-position and the bromo group at the 6-position in the parent compound can influence the molecule's lipophilicity, electronic properties, and ability to form halogen bonds, all of which affect how it binds to biological targets. ontosight.ai In the broader class of indazole derivatives, the specific pattern of halogenation can enhance pharmacological properties. ontosight.ai For instance, studies on related 6-bromo-1H-indazole analogues have shown that this moiety can be a key component in compounds with antimicrobial activity against various bacterial and fungal strains. researchgate.net The substitution of these halogen atoms with other nucleophiles is a common strategy in medicinal chemistry to modulate activity. evitachem.com

The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences a molecule's electronic distribution, polarity, and reactivity. nih.govsvedbergopen.com In derivatives of this compound, the nitro group at the 4-position is expected to play a pivotal role in their mechanism of action. Nitroaromatic compounds are known for a wide spectrum of biological activities, including antimicrobial and antineoplastic effects. nih.gov The mechanism often involves the enzymatic reduction of the nitro group within target cells to form reactive nitroso and hydroxylamine (B1172632) intermediates. nih.gov These reactive species can then covalently bind to cellular macromolecules like DNA, leading to cellular damage and death. nih.gov This bio-reductive activation is a key mechanism for the therapeutic effects of many nitro-containing drugs. nih.govsvedbergopen.com

The specific arrangement of substituents on the indazole ring is critical to a compound's pharmacological profile. Research on different nitro-indazole isomers demonstrates that the position of the nitro group affects the compound's chemical reactivity and stability. acs.org For example, a study on the reaction of various nitro-1H-indazoles with formaldehyde (B43269) found that 4-nitro, 5-nitro, and 6-nitro isomers react to form (1H-indazol-1-yl)methanol derivatives, while the 7-nitro-1H-indazole isomer does not, highlighting the influence of the nitro group's position on the molecule's chemical behavior. acs.org Therefore, the 6-bromo, 3-chloro, 4-nitro substitution pattern is distinct from other isomers, such as 3-chloro-6-nitro-1H-indazole derivatives which have been investigated for antileishmanial activity. nih.gov This suggests that each positional isomer will have a unique set of interactions with biological targets, leading to different pharmacological profiles.

Exploration of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is key to developing targeted therapies. For derivatives of this compound, this involves identifying the specific cellular components they interact with and the biochemical pathways they modulate.

Indazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. researchgate.net Based on studies of structurally related compounds, derivatives of this compound may target key enzymes involved in pathogen survival or cancer cell proliferation. For example, novel derivatives of 3-chloro-6-nitro-1H-indazole have been shown to act as potent antileishmanial agents by binding to and inhibiting the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.govnih.gov This enzyme is crucial for the parasite's defense against oxidative stress. Molecular docking studies have demonstrated that these derivatives can form stable complexes within the active site of TryR through a network of hydrophobic and hydrophilic interactions. nih.govresearchgate.net Other indazole-based compounds have been developed as ligands for serotonin (B10506) receptors, such as the 5-HT4 receptor, indicating the scaffold's versatility in targeting different components of the central nervous system. nih.gov

| Derivative Class | Potential Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole | Trypanothione Reductase (TryR) | Antileishmanial | nih.govnih.gov |

| 1H-indazole-3-carboxamide | Serotonin 4 Receptor (5-HT4R) | Analgesia / CNS Disorders | nih.gov |

| 6-bromo-1H-indazole | Bacterial Enzymes (e.g., DNA replication) | Antimicrobial | researchgate.net |

By interacting with specific molecular targets, indazole derivatives can modulate critical biochemical pathways. The inhibition of trypanothione reductase by 3-chloro-6-nitro-1H-indazole derivatives disrupts the redox balance in Leishmania parasites, making them vulnerable to oxidative damage and leading to cell death. nih.govnih.gov In the context of cancer, various indazole derivatives have demonstrated the ability to inhibit pathways essential for cell cycle progression and apoptosis. researchgate.net For antimicrobial applications, 6-bromo-1H-indazole derivatives may inhibit key bacterial enzymes involved in vital processes like cell wall synthesis or DNA replication, thereby halting bacterial growth. researchgate.net The specific biochemical pathways affected by derivatives of this compound would depend on their specific molecular targets, which remains an area for further investigation.

Diverse Biological Activities of this compound and its Analogues

The indazole nucleus is a versatile scaffold that is present in numerous compounds exhibiting a wide range of pharmacological activities. researchgate.net Derivatives of this heterocyclic system have been investigated for various therapeutic applications, with a significant focus on anticancer research.

Indazole derivatives are recognized for their significant anticancer properties. researchgate.net The core structure is a key feature in several approved anti-cancer drugs, such as pazopanib (B1684535) and axitinib. Research has demonstrated that compounds based on the indazole framework can exhibit potent activity against a spectrum of cancer cell lines.

This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have indicated its effectiveness against human lung adenocarcinoma cells (A549), among other cancer types.

The cytotoxic potential of indazole analogues has been widely evaluated. In one study, a series of 1H-indazole-3-amine derivatives were assessed for their inhibitory activities against several human cancer cell lines. The results, measured as IC₅₀ (the concentration required to inhibit 50% of cell growth), highlighted the promising cytotoxic potential of this class of compounds. mdpi.com

| Compound | K562 (Chronic Myeloid Leukemia) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | Hep-G2 (Hepatoma) IC₅₀ (µM) |

|---|---|---|---|---|

| Analogue 6o | 5.15 | >50 | 15.6 | 10.4 |

| Analogue 5k | 10.2 | 12.5 | 13.6 | 3.32 |

| 5-Fluorouracil (Control) | 15.8 | 28.5 | 10.2 | 12.5 |

The anticancer activity of indazole derivatives is often linked to their ability to inhibit cell proliferation. The analogue 6-bromo-1H-indazole has been noted for its anti-proliferative effects, which are believed to stem from the inhibition of key cellular pathways involved in cell cycle progression and apoptosis. researchgate.net Studies on various indazole derivatives confirm their potent antiproliferative activity against panels of human cancer cell lines, including lung, leukemia, prostate, and liver cancer cells. mdpi.com For example, certain novel synthetic indazoles demonstrated potent antiproliferative effects against HeLa, MCF-7, and EAC cell lines with IC₅₀ values ranging from 10.4 to 13.5 μM. benthamdirect.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net The inhibition of angiogenesis is a proven strategy in cancer therapy. nih.gov Research has established that indazole derivatives can act as potent anti-angiogenic agents. benthamdirect.comresearchgate.net This activity is often achieved by targeting key regulators of angiogenesis, most notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

Several studies have described the synthesis of novel indazole-based derivatives designed specifically as VEGFR-2 kinase inhibitors. nih.govnih.gov These compounds have shown significant inhibitory activity against VEGFR-2, with some exhibiting IC₅₀ values in the low nanomolar range. nih.govnih.gov In cellular assays, these derivatives effectively inhibited the proliferation and migration of human umbilical vein endothelial cells (HUVEC), which are crucial steps in the angiogenic process. nih.govnih.gov In vivo models, such as the zebrafish subintestinal vessel model, have further confirmed the ability of these indazole compounds to suppress tumor angiogenesis. nih.gov

Many indazole-based compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. The 1H-indazole-3-amine structure, in particular, has been identified as an effective fragment for binding to the hinge region of tyrosine kinases. mdpi.com

A key target in certain types of cancer, particularly Chronic Myeloid Leukemia (CML), is the Bcr-Abl fusion oncoprotein. researchgate.net This protein is an aberrantly active tyrosine kinase that drives unregulated cell proliferation. researchgate.net The development of small molecules that act as Bcr-Abl tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. While specific studies on this compound as a Bcr-Abl inhibitor are not prominent, the broader class of indazole derivatives is actively being explored for this purpose. The inhibition of receptor tyrosine kinases, such as VEGFR-2, by indazoles further underscores their potential in this area of anticancer research. nih.govnih.gov

Anticancer Research Applications

Estrogen Receptor Degradation Studies

Research into the direct interaction of this compound with estrogen receptors (ER) and its potential as a selective estrogen receptor degrader (SERD) is an emerging area. While direct studies on this specific molecule are limited, the broader class of indazole derivatives has been investigated for its effects on estrogen signaling pathways. For instance, certain thieno[2,3-e]indazole derivatives have been identified as novel oral SERDs with significant antitumor effects in breast cancer models. nih.govrsc.org These compounds function by binding to the estrogen receptor and inducing its degradation, thereby abrogating estrogen-driven cancer cell proliferation. nih.gov Furthermore, other substituted pyrazole (B372694) derivatives, which share structural similarities with the indazole core, have been synthesized and evaluated as potential estrogen receptor ligands. researchgate.net Specifically, the introduction of a nitro group has been shown to influence the binding affinity for ER subtypes. researchgate.net While these findings provide a rationale for investigating this compound in this context, further studies are required to elucidate its specific activity and mechanism of action related to estrogen receptor degradation.

Antimicrobial Research

The indazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov The presence of halogen and nitro groups on the indazole ring of this compound suggests a potential for significant antimicrobial activity, as these functionalities are known to enhance the biological effects of various heterocyclic compounds. mdpi.commdpi.com

Substituted indazole derivatives have demonstrated notable antibacterial activity against a range of pathogenic microorganisms. orientjchem.orgbookpi.orggdcplkd.ac.in Studies on various N-methyl-3-aryl indazoles have shown moderate to good in vitro activity against both Gram-positive and Gram-negative bacteria, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. orientjchem.orgbookpi.orggdcplkd.ac.in The antimicrobial properties of nitro-containing compounds are well-documented, with the nitro group often playing a crucial role in the mechanism of action. mdpi.com Halogenation has also been shown to contribute to the antibacterial efficacy of organic compounds. mdpi.com While specific data on this compound is not extensively available, the combined presence of bromo, chloro, and nitro substituents suggests that it could be a promising candidate for further antibacterial investigations.

Table 1: Antibacterial Activity of Selected Indazole Derivatives

| Compound/Strain | Xanthomonas campestris (Zone of Inhibition, cm) | Bacillus megaterium (Zone of Inhibition, cm) |

| Indazole Derivative 5i | 2.3 | - |

| Indazole Derivative 5f | 2.2 | - |

| Indazole Derivative 5a | 2.1 | 1.5 |

| Indazole Derivative 5j | - | 1.6 |

| Indazole Derivative 5h | - | 1.2 |

| Streptomycin (Standard) | 2.8 | 3.7 |

| Data derived from studies on N-methyl-3-aryl indazoles and presented for comparative purposes. orientjchem.orgbookpi.org |

The exploration of indazole derivatives has also extended to their potential as antifungal agents. nih.gov Research on N-methyl-3-aryl indazoles has demonstrated their efficacy against the fungal strain Candida albicans. orientjchem.orgbookpi.orggdcplkd.ac.in The presence of a nitro group is a key feature in several antifungal drugs, contributing to their mechanism of action which can involve the inhibition of essential fungal enzymes. mdpi.com Halogenated compounds have also shown significant antifungal properties. mdpi.com Although direct antifungal screening results for this compound are not detailed in the current literature, its structural features are indicative of potential antifungal activity that warrants further investigation.

Indazole-containing compounds have been recognized for their potential as antitubercular agents. gdcplkd.ac.in The nitro group, in particular, is a critical component in the activity of several antitubercular drugs, where it is often bioactivated by mycobacterial enzymes. While specific studies on the antitubercular properties of this compound are not available, the general activity of the indazole class against Mycobacterium tuberculosis suggests that this compound could be a subject for future research in this area.

Anti-inflammatory Property Investigations

The indazole core is a recognized scaffold in the design of anti-inflammatory agents. nih.gov Indazole and its derivatives have been shown to inhibit key mediators of the inflammatory response. In vivo studies using carrageenan-induced hind paw edema in rats have demonstrated the dose- and time-dependent anti-inflammatory effects of various indazoles. researchgate.net The mechanisms underlying these effects are believed to involve the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). researchgate.net Furthermore, some brominated alkaloids have exhibited potent in vitro anti-inflammatory activity. nih.gov Although direct experimental data for this compound is lacking, the established anti-inflammatory profile of the indazole nucleus and the presence of a bromine substituent suggest its potential in this therapeutic area. researchgate.net

Table 2: In Vitro Anti-inflammatory Activity of Indazole Derivatives

| Assay | Effect of Investigated Indazoles |

| Cyclooxygenase-2 (COX-2) Inhibition | Concentration-dependent inhibition |

| Tumor Necrosis Factor-α (TNF-α) Inhibition | Concentration-dependent inhibition |

| Interleukin-1β (IL-1β) Inhibition | Concentration-dependent inhibition |

| Free Radical Scavenging (LPO, DPPH, NO) | Concentration-dependent inhibition |

| Data generalized from in vitro studies on various indazole derivatives. researchgate.net |

Antileishmanial Activity Against Parasitic Organisms

Research into the antiparasitic activity of indazole derivatives has shown promise, particularly against Leishmania species. A study on novel 3-chloro-6-nitro-1H-indazole derivatives, which are structurally related to this compound, demonstrated significant antileishmanial potency. researchgate.net These compounds were effective growth inhibitors of Leishmania major. researchgate.net The proposed mechanism of action involves the inhibition of trypanothione reductase, a crucial enzyme in the parasite's defense against oxidative stress. While this research was not conducted on the exact this compound molecule, the positive results for a closely related analogue strongly support the potential of this compound as a lead for the development of new antileishmanial drugs.

Other Pharmacological Activities (e.g., Antiprotozoal)

Research into the pharmacological potential of indazole derivatives has extended to their activity against protozoal infections. taylorandfrancis.com Notably, derivatives of the related compound 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial properties. taylorandfrancis.comnih.gov Leishmaniasis is a disease caused by parasites of the Leishmania genus. nih.gov

Studies have demonstrated that the biological potency of these indazole derivatives varies depending on the specific Leishmania species. nih.gov For instance, in vitro testing of a series of 3-chloro-6-nitro-1H-indazole derivatives against three Leishmania species—L. infantum, L. tropica, and L. major—revealed differential inhibitory activities. nih.gov While most of the tested compounds showed no activity against L. tropica and L. major, several derivatives displayed moderate to strong activity against L. infantum. nih.gov

The mechanism of action for these antileishmanial candidates has been investigated through molecular modeling studies. nih.govnih.gov These studies suggest that the derivatives may act as inhibitors of trypanothione reductase (TryR), an enzyme essential for the survival of the Leishmania parasite. nih.govnih.gov Molecular docking has indicated that these compounds can bind to the active site of the enzyme with high stability. nih.gov The inhibitory effectiveness of these derivatives is influenced by the nature of the heterocyclic systems attached to the indazole core, with compounds containing a triazole moiety proving to be more efficient inhibitors than those with oxazoline (B21484) or oxazole (B20620) rings. taylorandfrancis.com

The following table summarizes the observed antileishmanial activity of select 3-chloro-6-nitro-1H-indazole derivatives against various Leishmania species.

| Compound Derivative | Target Leishmania Species | Observed Activity |

| 4, 5, 7, 10-13 | Leishmania infantum | Strong to moderate |

| 11, 13 | Leishmania tropica | Active |

| 13 | Leishmania major | Promising growth inhibitor |

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Target Identification and Binding Affinity

No molecular docking studies specifically investigating 6-Bromo-3-chloro-4-nitro-1H-indazole for target identification or binding affinity have been reported in the available literature.

Ligand-Protein Interaction Analysis (e.g., Trypanothione (B104310) Reductase Enzyme)

There are no specific studies analyzing the ligand-protein interactions between this compound and enzymes such as Trypanothione Reductase.

Prediction of Binding Modes and Active Site Interactions

Information regarding the predicted binding modes and active site interactions for this compound is not available.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

No molecular dynamics simulations have been published that focus on the conformational stability or intermolecular interactions of this compound.

Evaluation of Complex Stability in Biological Environments

There are no findings on the evaluation of the stability of this compound complexes within biological environments.

Analysis of Structural Deviations

Analyses of structural deviations for this compound through molecular dynamics are not present in the current body of scientific research.

Binding Free Energy Calculations (e.g., MM/GBSA)

No studies employing methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of this compound with any protein target have been found.

Despite a comprehensive search for scientific literature, there is currently insufficient publicly available research data to generate a detailed article on the computational chemistry and theoretical investigations of This compound .

Studies focusing on the prediction of electronic properties, reactivity profiles, and the specific application of this compound in rational drug design and optimization are not available in the accessible scientific literature at this time. While research exists for structurally related indazole derivatives, the strict requirement to focus solely on this compound cannot be met with the current body of scientific publications.

Therefore, the sections on "," including "Prediction of Electronic Properties and Reactivity Profiles" and "Rational Drug Design and Optimization Based on Computational Insights," cannot be substantively addressed.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable tools in the synthesis of 6-Bromo-3-chloro-4-nitro-1H-indazole, providing reliable means for monitoring reaction progress, purifying the crude product, and verifying the purity of the final compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions during the synthesis of indazole derivatives. nih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60 F254) and eluting it with an appropriate solvent system, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. nih.govresearchgate.net Visualization is often accomplished under UV light. researchgate.net This technique is crucial for determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification.

Column Chromatography for Purification

Following the completion of the synthesis, column chromatography is the primary technique employed for the purification of this compound. nih.gov This method separates the target compound from unreacted starting materials, byproducts, and other impurities. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel (230–400 mesh). nih.gov A mobile phase, typically a mixture of nonpolar and polar solvents such as hexane (B92381) and ethyl acetate, is then passed through the column. nih.govresearchgate.net By gradually increasing the polarity of the mobile phase (gradient elution), the different components of the mixture are eluted at different rates, allowing for the isolation of the pure indazole derivative. researchgate.net

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Hexane/Ethyl Acetate mixtures | Reaction Monitoring |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | Purification of crude product |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of the final this compound product. This method provides quantitative data on the compound's purity, which is a critical parameter for its use in further research and development. Commercial suppliers often use HPLC to certify the purity of their products, with standards frequently set at greater than or equal to 95%. jk-sci.com A common setup involves a C18 column with UV detection, which can accurately resolve the target compound from any residual impurities.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. nih.govresearchgate.net

¹H NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring and a broad signal for the N-H proton. nih.gov The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the bromo, chloro, and nitro substituents. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. nih.gov The electron-withdrawing effects of the halogen and nitro groups significantly influence the chemical shifts of the carbon atoms in the benzene (B151609) portion of the indazole ring. nih.govresearchgate.net The presence of the correct number of signals with appropriate chemical shifts confirms the carbon skeleton of the target compound. researchgate.net

| Nucleus | Expected Chemical Shift (δ, ppm) Range | Key Features |

|---|---|---|

| ¹H NMR | 7.0 - 9.0 (Aromatic H), 10.0 - 14.0 (N-H) | Signals for two aromatic protons, influenced by substituent effects. A broad singlet for the N-H proton. nih.govchemicalbook.com |

| ¹³C NMR | 110 - 150 | Signals for seven distinct carbon atoms. Chemical shifts are influenced by the electronegative substituents (Br, Cl, NO₂). nih.govresearchgate.net |

Mass Spectrometry (MS, ESI-MS, FAB-Mass, LC-MS, UPLC, GCMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. researchgate.net Various ionization techniques can be employed, with Electrospray Ionization (ESI) being common for such compounds, typically showing the protonated molecular ion [M+H]⁺ or the deprotonated ion [M-H]⁻. researchgate.netacs.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound's purity and confirm its identity simultaneously. nih.gov The measured mass-to-charge (m/z) ratio is compared with the calculated exact mass of the chemical formula (C₇H₃BrClN₃O₂) to verify the compound's identity with high accuracy. researchgate.net

Infrared (IR) Spectroscopy

Key functional groups and their anticipated vibrational frequencies include:

N-H Stretching: The N-H bond of the indazole ring typically shows a stretching vibration in the region of 3100-3500 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the range of 3000-3100 cm⁻¹.

Nitro Group (NO₂) Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are strong indicators and are anticipated to be observed around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system are expected to produce absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bonds within the indazole ring is likely to appear in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond is expected to show a stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is also found in the fingerprint region, generally at lower frequencies than the C-Cl stretch, between 500-600 cm⁻¹.

The following table summarizes the predicted IR absorption bands for this compound based on characteristic functional group frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Indazole) | 3100 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Nitro (NO₂) Asymmetric Stretch | 1500 - 1560 | Stretching |

| Nitro (NO₂) Symmetric Stretch | 1335 - 1385 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N (Indazole Ring) | 1250 - 1350 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| C-Br | 500 - 600 | Stretching |

This table is generated based on typical infrared absorption frequencies for the specified functional groups and does not represent experimentally verified data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported in the available literature, analysis of closely related compounds, such as 3-chloro-1-ethyl-6-nitro-1H-indazole, provides valuable insights into the likely solid-state conformation. iucr.orgresearchgate.net

The crystal structure of 3-chloro-1-ethyl-6-nitro-1H-indazole reveals a nearly planar indazole ring system. iucr.org The dihedral angle between the indazole ring and the nitro group is minimal, indicating that the nitro group lies almost in the same plane as the bicyclic core. iucr.org It is highly probable that this compound would adopt a similar planar conformation to maximize electronic conjugation and packing efficiency in the crystal lattice.

Key crystallographic parameters that would be determined from an X-ray diffraction study include:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For example, 3-chloro-1-ethyl-6-nitro-1H-indazole crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). For the related ethylated compound, these are a = 7.4984(3) Å, b = 16.2805(7) Å, c = 8.3363(3) Å, and β = 97.403(4)°. researchgate.net

Bond Lengths and Angles: X-ray crystallography provides precise measurements of the distances between atoms and the angles between chemical bonds, confirming the connectivity and geometry of the molecule.

Intermolecular Interactions: The packing of molecules in the crystal is stabilized by various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. In the case of 3-chloro-1-ethyl-6-nitro-1H-indazole, weak C-H···O interactions and π-π stacking are observed, which help to consolidate the crystal packing. iucr.org Similar interactions would be expected for this compound.

The following table presents the crystallographic data for the related compound, 3-chloro-1-ethyl-6-nitro-1H-indazole, which can serve as a model for what might be expected for this compound. researchgate.net

| Parameter | 3-chloro-1-ethyl-6-nitro-1H-indazole |

| Chemical Formula | C₉H₈ClN₃O₂ |

| Molecular Weight | 225.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4984 (3) |

| b (Å) | 16.2805 (7) |

| c (Å) | 8.3363 (3) |

| β (°) | 97.403 (4) |

| Volume (ų) | 1009.19 (7) |

| Z | 4 |

This data is for a structurally related compound and is provided for comparative purposes.

Advanced Characterization for Specific Chemical Features

Beyond standard spectroscopic and crystallographic methods, advanced analytical techniques can provide deeper insights into the specific chemical features of this compound. These methods can be particularly useful for understanding the electronic properties and reactivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution. The chemical shifts of the protons and carbons in the indazole ring would be influenced by the electron-withdrawing effects of the bromo, chloro, and nitro substituents. For instance, the protons on the aromatic ring would likely appear as distinct signals in the downfield region of the ¹H NMR spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Computational Studies: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the geometric, electronic, and spectroscopic properties of the molecule. These theoretical calculations can provide insights into bond lengths, bond angles, vibrational frequencies, and electronic transitions, which can complement and guide experimental investigations.

Potential Applications Beyond Traditional Medicinal Chemistry

Agrochemical Research and Development

The indazole scaffold is a known pharmacophore in various therapeutic agents, and its derivatives are also being explored for their potential in agriculture. pnrjournal.com Research into related chemical structures indicates that halogenated and nitrated heterocyclic compounds can exhibit significant biological activity relevant to crop protection.

Studies on other substituted indazoles have demonstrated their efficacy as herbicides. For instance, certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have shown potent herbicidal activity against annual weeds in paddy fields. nih.gov Similarly, novel 6-indazolyl-2-picolinic acids have been found to exhibit excellent herbicidal effects against various weeds. mdpi.com While these examples are structurally different, they highlight the general potential of the indazole core in agrochemical design. Furthermore, research has shown that bromo- and chloro-substituted heterocyclic compounds can possess notable antifungal activity. nih.govresearchgate.netfrontiersin.org

| Compound Class | Substituents Mentioned | Observed Bioactivity | Reference |

|---|---|---|---|

| 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives | Chloro, Fluoro | Potent herbicidal activity against annual weeds | nih.gov |

| 6-Indazolyl-2-picolinic acids | Chloro, Fluoro | Excellent herbicidal activity against multiple weed species | mdpi.com |

| 6-Bromo-1H-Indazole derivatives | Bromo | Evaluated for antimicrobial efficacy against bacterial and fungal strains | researchgate.net |

| General Halogenated Compounds | Bromo, Chloro | Substituents can enhance antifungal activity | researchgate.net |

Given these precedents, 6-Bromo-3-chloro-4-nitro-1H-indazole warrants investigation as a potential scaffold for new agrochemicals. Its multi-functionalized structure could be systematically modified to optimize activity against specific agricultural pests or weeds.

Materials Science Applications

Halogenated organic compounds are fundamental building blocks in modern materials science due to the unique properties conferred by halogen atoms. researchgate.netnih.gov Aryl halides, such as this compound, serve as versatile intermediates for synthesizing advanced materials like conjugated polymers and organic semiconductors. researchgate.netchemimpex.com The specific combination of substituents on this indazole derivative makes it an intriguing candidate for creating novel functional materials.

The solid-state arrangement of molecules, governed by intermolecular interactions, dictates the bulk properties of a material. The functional groups on this compound are capable of participating in a variety of non-covalent interactions that can direct crystal packing and molecular self-assembly.

Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring can act as acceptors.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms on adjacent molecules.

π-π Stacking: The aromatic indazole core can engage in π-π stacking interactions, which are crucial for charge transport in organic electronic materials. iucr.org

Studies on the crystal structures of similar substituted indazoles have confirmed the presence of such interactions. For example, weak C—H···O and C—H···Cl hydrogen bonds, as well as slipped π-stacking of indazole units, have been observed in the crystal packing of a related chloro-nitro-indazole derivative. researchgate.net Another study on a bromo-nitro-indazole derivative noted weak acetylene–nitro C—H⋯O hydrogen bonds linking adjacent molecules. nih.gov The interplay of these forces determines the molecular arrangement, which in turn influences the material's thermal stability, solubility, and electronic properties. Understanding and controlling these interactions is a key aspect of crystal engineering for designing new materials with desired functions. bohrium.com

| Interaction Type | Participating Functional Groups | Potential Impact on Material Properties |

|---|---|---|

| Hydrogen Bonding | Indazole N-H (donor), Nitro O (acceptor), Indazole N (acceptor) | Directs crystal packing, enhances thermal stability |

| Halogen Bonding | C-Br (donor), C-Cl (donor) | Influences molecular self-assembly, creates specific packing motifs |

| π-π Stacking | Aromatic Indazole Ring | Facilitates charge transport, influences optical properties |

| Dipole-Dipole Interactions | Nitro Group (NO₂) | Contributes to overall lattice energy and packing efficiency |

The design of high-performance organic semiconductors is crucial for advancements in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Halogenation is a well-established strategy for tuning the electronic properties of organic molecules. researchgate.net

The presence of three potent electron-withdrawing groups (Br, Cl, and NO₂) on the indazole ring of this compound significantly lowers the energy levels of its frontier molecular orbitals (HOMO and LUMO). This electronic feature is highly desirable for creating n-type (electron-transporting) materials, which are often less common and stable than p-type (hole-transporting) materials. Chlorination, in particular, has been shown to be a viable route to developing n-type organic semiconductors. researchgate.net

Therefore, this compound could serve as a novel electron-deficient building block for larger, more complex organic semiconductors. Its incorporation into a polymer or small molecule could lead to materials with tailored energy levels suitable for use as acceptors in organic solar cells or as electron transporters in other organic electronic devices. ucl.ac.ukresearchgate.net The strong dipole moment induced by the nitro group and halogens may also influence the molecule's assembly in thin films, which is a critical factor for device performance.

Future Directions and Emerging Research Avenues for 6 Bromo 3 Chloro 4 Nitro 1h Indazole

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency